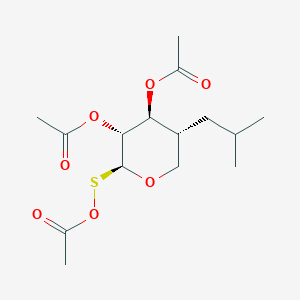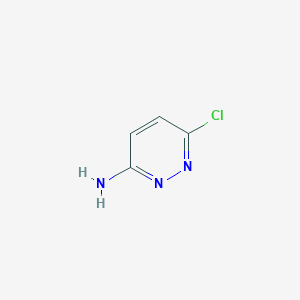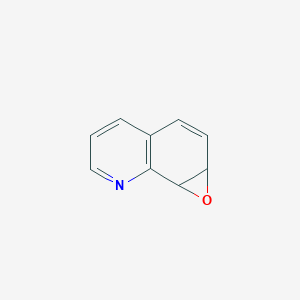
Quinoline-7,8-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-7,8-oxide (QO) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. QO is a versatile molecule that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood. Quinoline-7,8-oxide is known to undergo redox cycling, which generates reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Quinoline-7,8-oxide has also been shown to interact with various enzymes and proteins, including cytochrome P450 and peroxidases, which can alter their activity.
生化学的および生理学的効果
Quinoline-7,8-oxide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and alter the structure and function of biological membranes. Quinoline-7,8-oxide has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
Quinoline-7,8-oxide has several advantages for lab experiments, including its relative ease of synthesis and its versatility as a model compound. However, there are also limitations to using Quinoline-7,8-oxide in lab experiments. For example, Quinoline-7,8-oxide can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Quinoline-7,8-oxide. One area of research is the development of Quinoline-7,8-oxide-based therapies for cancer. Another area of research is the study of the mechanism of action of Quinoline-7,8-oxide and its interactions with various enzymes and proteins. Additionally, the use of Quinoline-7,8-oxide as a probe for studying the structure and function of biological membranes is an area of active research. Finally, the synthesis of novel Quinoline-7,8-oxide derivatives with improved properties is an area of interest for future research.
Conclusion:
In conclusion, Quinoline-7,8-oxide is a versatile molecule that has been extensively studied for its potential applications in scientific research. Quinoline-7,8-oxide can be synthesized through various methods and has a range of biochemical and physiological effects. While there are advantages and limitations to using Quinoline-7,8-oxide in lab experiments, it remains a valuable tool for studying the mechanism of action of enzymes and proteins, as well as the structure and function of biological membranes. There are several future directions for research on Quinoline-7,8-oxide, including the development of Quinoline-7,8-oxide-based therapies for cancer and the synthesis of novel Quinoline-7,8-oxide derivatives.
合成法
Quinoline-7,8-oxide can be synthesized through a variety of methods, including oxidation of quinoline, photochemical reactions, and electrochemical reactions. The most common method for synthesizing Quinoline-7,8-oxide is the oxidation of quinoline using hydrogen peroxide or peracids. This method is relatively simple and yields high purity Quinoline-7,8-oxide.
科学的研究の応用
Quinoline-7,8-oxide has been extensively studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of various enzymes, including cytochrome P450 and peroxidases. Quinoline-7,8-oxide has also been used as a probe for studying the structure and function of biological membranes. Additionally, Quinoline-7,8-oxide has been shown to have potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.
特性
CAS番号 |
110288-09-0 |
|---|---|
製品名 |
Quinoline-7,8-oxide |
分子式 |
C9H7NO |
分子量 |
145.16 g/mol |
IUPAC名 |
1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |
InChIキー |
VHKOGTWROZZNFC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
正規SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
同義語 |
Oxireno[h]quinoline,1a,7b-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



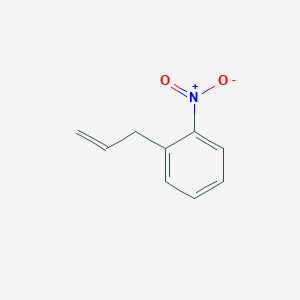
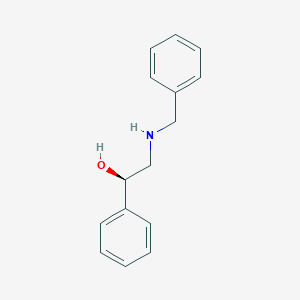
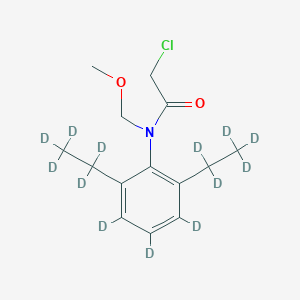
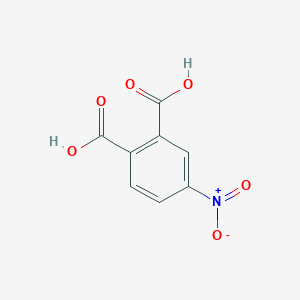
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
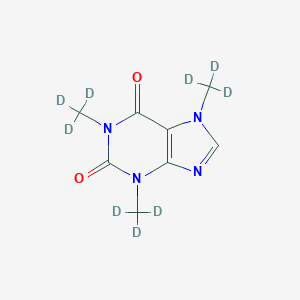
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)
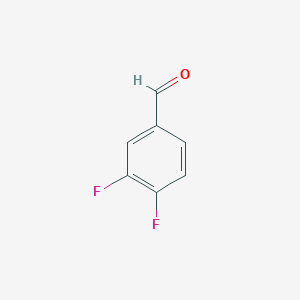
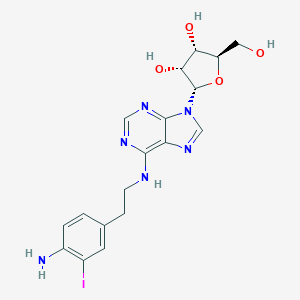
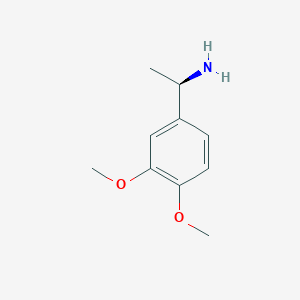
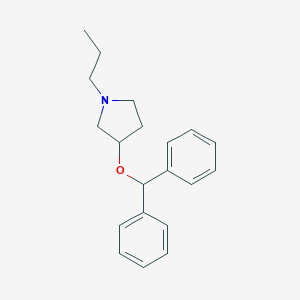
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
